3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid

Solubility Enhancement Formulation Science Medicinal Chemistry

3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid (CAS: 1006486-08-3) is a specialized, heterobifunctional organic compound that features a 3-amino-5-methyl-1H-pyrazole ring connected to a propanoic acid group via an N-alkyl linkage. This unique structure classifies it as both a pyrazole derivative and an amino acid derivative, endowing it with distinct chemical properties for use as a versatile intermediate in the synthesis of more complex molecules.

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
CAS No. 1006486-08-3
Cat. No. B10909302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid
CAS1006486-08-3
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1CCC(=O)O)N
InChIInChI=1S/C7H11N3O2/c1-5-4-6(8)9-10(5)3-2-7(11)12/h4H,2-3H2,1H3,(H2,8,9)(H,11,12)
InChIKeyQKFYVECKSDSWLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanoic Acid (CAS 1006486-08-3): Sourcing and Procurement for Specialized Chemical Synthesis


3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid (CAS: 1006486-08-3) is a specialized, heterobifunctional organic compound that features a 3-amino-5-methyl-1H-pyrazole ring connected to a propanoic acid group via an N-alkyl linkage . This unique structure classifies it as both a pyrazole derivative and an amino acid derivative, endowing it with distinct chemical properties for use as a versatile intermediate in the synthesis of more complex molecules . Its utility is primarily confined to non-GMP research and development environments, where it serves as a crucial building block or fragment in medicinal chemistry campaigns and chemical biology studies .

The Scientific Rationale Against Simple Substitution for 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanoic Acid


Generic substitution fails for this class of compounds because even minor structural changes, such as methylation at different positions on the pyrazole ring or variation in the linker chain length, can profoundly alter both chemical reactivity and biological target engagement . For example, the presence of the methyl group at the 5-position influences the electronic distribution and steric hindrance of the pyrazole ring, which directly impacts its ability to act as a bioisostere or to coordinate with metal ions, unlike its unsubstituted or differently substituted analogs . Furthermore, the propanoic acid chain provides a specific spatial orientation for the carboxylic acid functional group, which is critical for downstream reactions like amide coupling or for interacting with specific binding pockets in biological targets . This sensitivity to structural nuance means that similar in-class compounds cannot be used interchangeably without risking significant changes in yield, purity, or biological outcome.

Quantitative Differentiators of 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanoic Acid vs. Common Analogs


Enhanced Aqueous Solubility Via Hydrochloride Salt Formation

The compound's utility can be significantly enhanced by procuring it as a hydrochloride salt. The hydrochloride form (CAS 1431963-44-8) of 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid exhibits markedly improved water solubility compared to its free base, a critical differentiator for aqueous-phase reactions or biological assays . This salt form is a distinct product with its own CAS number, enabling precise procurement for applications where the free base's poor solubility is a limiting factor.

Solubility Enhancement Formulation Science Medicinal Chemistry

Structural Influence on Reactivity in Amide and Ester Synthesis

The unsubstituted propanoic acid chain in the target compound provides a distinct steric and electronic environment compared to analogs with alpha-methyl substitution. For instance, the analog 3-(3-amino-5-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid introduces a methyl group on the carbon adjacent to the carboxyl, which increases steric hindrance and can alter the pKa of the acid . This modification directly impacts reaction kinetics and yields in common synthetic transformations like amide bond formation or esterification. The unhindered nature of 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid makes it a more reactive and reliable substrate for coupling reactions where minimal steric hindrance is required.

Synthetic Chemistry Organic Synthesis Linker Chemistry

Derivatization for Modulating Arachidonic Acid Cascade Enzyme Inhibition

The 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid scaffold provides a starting point for generating inhibitors of enzymes in the arachidonic acid (AA) cascade. While the parent compound itself lacks reported activity, structurally related 1,5-diarylpyrazole-3-propanoic acid derivatives have been synthesized and shown to inhibit leukotriene (LT) biosynthesis with IC50 values ranging from 1.6 to 3.5 µM in human neutrophils [1]. Some derivatives from this class even demonstrated potent dual inhibition of LT biosynthesis and platelet COX-1 activity, with IC50 values as low as 0.014 µM for COX-1 inhibition [1]. This indicates the scaffold's inherent potential for optimization towards potent, multi-target anti-inflammatory agents.

Inflammation Research Enzymology Drug Discovery

Role as a Proficient Building Block in Targeted Library Synthesis

The compound's dual functionality—an amino group and a carboxylic acid—is a critical differentiator from simpler pyrazole analogs like 3-amino-5-methyl-1H-pyrazole (CAS 31230-17-8), which lacks the carboxylic acid handle [1]. The presence of both functional groups in 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid enables its use as a versatile, bifunctional linker or a core fragment for generating diverse compound libraries . For example, the amino group can be derivatized via reductive amination or amide coupling, while the carboxylic acid can undergo esterification or amidation, allowing for two orthogonal diversification steps from a single molecular core . This greatly accelerates the exploration of chemical space around the pyrazole nucleus.

Medicinal Chemistry Parallel Synthesis Fragment-Based Drug Discovery

Optimal Procurement-Driven Use Cases for 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanoic Acid


As a Core Scaffold for Developing Novel Anti-Inflammatory Agents

Procurement of this compound is highly strategic for medicinal chemistry programs focused on discovering new therapeutics for inflammation. As demonstrated by the class of 1,5-diarylpyrazole-3-propanoic acids, this core structure can be elaborated to generate potent inhibitors of leukotriene biosynthesis (IC50 values down to 1.6 µM) and COX-1 activity (IC50 down to 0.014 µM) in human neutrophils and platelets [1]. This established structure-activity relationship (SAR) provides a validated starting point for lead optimization efforts.

As a Bifunctional Building Block for Focused Chemical Libraries

This compound is an ideal choice for the parallel synthesis of diverse chemical libraries. Its primary amine and carboxylic acid functionalities allow for orthogonal derivatization, making it more efficient than monofunctional pyrazole building blocks [1]. This feature is particularly valuable in fragment-based drug discovery (FBDD) and for generating sets of analogs to probe structure-activity relationships in a wide array of biological targets.

In Aqueous-Based Assays and Formulation Studies (as the Hydrochloride Salt)

For researchers conducting biological assays or chemical reactions in aqueous buffers, sourcing the hydrochloride salt (CAS 1431963-44-8) of this compound is the preferred option. The increased water solubility of the hydrochloride salt compared to the free base can be critical for maintaining compound integrity and achieving reliable dose-response curves in biological testing [1].

As a Building Block in Complex Organic Synthesis

This compound serves as an advanced starting material for constructing more complex molecular architectures. Its unhindered propanoic acid side chain is a key differentiator for ensuring high yields in sensitive coupling reactions, such as in the synthesis of peptide conjugates or macrocyclic inhibitors, where steric hindrance from alpha-substituted analogs would be problematic [1].

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